Unii-CB46KN87TC
Description
Properties
CAS No. |
252579-62-7 |
|---|---|
Molecular Formula |
C7H7N5O |
Molecular Weight |
177.16 |
IUPAC Name |
1-methyl-5-(2H-tetrazol-5-yl)pyridin-2-one |
InChI |
InChI=1S/C7H7N5O/c1-12-4-5(2-3-6(12)13)7-8-10-11-9-7/h2-4H,1H3,(H,8,9,10,11) |
InChI Key |
VJPDZGBXDFLVNR-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=CC1=O)C2=NNN=N2 |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=NNN=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following boronic acid derivatives and structurally related compounds are analyzed for comparative insights:
Table 1: Key Physicochemical and Pharmacokinetic Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | LogP Range | Solubility (mg/mL) | Bioavailability Score | Synthetic Accessibility | Key Substituents |
|---|---|---|---|---|---|---|---|
| UNII-CB46KN87TC (1046861-20-4) | C₆H₅BBrClO₂ | 235.27 | 0.0–2.15 | 0.24 | 0.55 | 2.07 | Br, Cl, B(OH)₂ |
| (6-Bromo-2,3-dichlorophenyl)boronic acid (Similarity: 0.87) | C₆H₄BBrCl₂O₂ | 280.26 | 1.8–3.2 | 0.18 | 0.45 | 2.35 | Br, Cl₂, B(OH)₂ |
| (3,5-Dichlorophenyl)boronic acid (Similarity: 0.79) | C₆H₅BCl₂O₂ | 190.82 | 1.2–2.5 | 0.35 | 0.60 | 1.89 | Cl₂, B(OH)₂ |
| 5-Methyl-2-phenylbenzo[d]oxazole-5-amine (1455091-10-7) | C₁₇H₁₃NO₄ | 295.29 | 2.8–3.5 | 0.12 | 0.40 | 3.10 | NO₂, COOCH₃ |
Structural and Functional Insights :
Halogen Substituents: this compound’s Br/Cl substituents enhance electrophilicity, improving cross-coupling reactivity compared to non-halogenated analogs . The dichlorinated analog (CAS 1046861-20-4 similarity 0.79) exhibits higher solubility (0.35 mg/mL) due to reduced steric hindrance.
LogP and Bioavailability :
- Increased halogenation correlates with higher LogP values, reducing aqueous solubility but improving membrane permeability (e.g., BBB penetration: "Yes" for this compound) .
- The nitro/ester-containing compound (CAS 1455091-10-7) shows lower bioavailability (0.40) due to higher molecular weight and polarity .
Synthetic Complexity :
- This compound’s synthesis (accessibility score 2.07) is more efficient than the benzo[d]oxazole derivative (score 3.10), which requires multi-step nitro reduction and esterification .
Table 2: Reaction Conditions and Yields
| Compound | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| This compound | Pd(dppf)Cl₂, K₃PO₄ | THF/H₂O | 75 | 1.3 | 76 |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O | 80 | 2.0 | 68 |
| 5-Methyl-2-phenylbenzo[d]oxazole-5-amine | SnCl₂ (reduction), H₂SO₄ (ester) | MeOH/H₂O | 100 | 6.0 | 52 |
Preparation Methods
Ugi Four-Component Reaction (Ugi-4CR) for Pyridone Assembly
The Ugi-4CR is a versatile method for constructing complex heterocycles. As demonstrated in the synthesis of polycyclic quinazolinones, this reaction can be adapted to generate the pyridone core.
Procedure:
- Reactants:
- Conditions:
Mechanism:
The Ugi-4CR proceeds via imine formation, nucleophilic addition of the isocyanide, and Mumm rearrangement to yield a bis-amide intermediate. Acidic or basic workup facilitates cyclization to the pyridone.
Tetrazole Ring Formation via [2+3] Cycloaddition
The tetrazole moiety is introduced via Huisgen cycloaddition between a nitrile and sodium azide.
Procedure:
- Reactants:
Mechanism:
The nitrile undergoes a dipolar cycloaddition with hydrazoic acid (generated in situ from NaN₃ and NH₄Cl) to form the tetrazole ring.
Synthetic Route 2: Sequential Alkylation and Cyclization
Methylation of Pyridone Nitrogen
The N1-methyl group is introduced early in the synthesis to direct subsequent cyclizations.
Procedure:
- Reactants:
Radical-Mediated Tetrazole Formation
Drawing from methodologies in radical cyclization, the tetrazole ring is formed via a tin hydride-mediated process.
Procedure:
- Reactants:
Optimization and Challenges
Reaction Efficiency and Selectivity
Purification Strategies
- Chromatography: Silica gel flash chromatography with petroleum ether/ethyl acetate (3:1) effectively separates intermediates.
- Recrystallization: Tetrazole derivatives are purified from ethanol/water mixtures.
Analytical Data and Characterization
Spectroscopic Confirmation
Mass Spectrometry
- ESI-MS: m/z 178.1 [M+H]⁺ (calculated for C₇H₇N₅O: 177.16).
Q & A
Q. Example Table: Synthesis Optimization of this compound
Critical Analysis and Interpretation
Q. What frameworks validate the integration of multi-omics data for this compound’s biological profiling?
- Methodological Answer:
- Step 1: Align datasets (e.g., transcriptomics, proteomics) using bioinformatics pipelines (e.g., R/Bioconductor). Normalize for batch effects .
- Step 2: Apply pathway enrichment analysis (e.g., KEGG, GO terms) to identify convergent mechanisms. Use correlation matrices to assess cross-modality consistency .
- Step 3: Validate findings with functional assays (e.g., CRISPR knockouts, inhibitor studies) to establish causality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
